molecular formula C13H18BrNO2 B12081124 [(2S)-1-[2-(4-bromophenoxy)ethyl]pyrrolidin-2-yl]methanol

[(2S)-1-[2-(4-bromophenoxy)ethyl]pyrrolidin-2-yl]methanol

Cat. No.: B12081124
M. Wt: 300.19 g/mol
InChI Key: BVMYYXYIHLJLPD-LBPRGKRZSA-N
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Description

[(2S)-1-[2-(4-bromophenoxy)ethyl]pyrrolidin-2-yl]methanol is a chemical compound with the molecular formula C12H16BrNO. It is characterized by the presence of a pyrrolidine ring, a bromophenoxy group, and a methanol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S)-1-[2-(4-bromophenoxy)ethyl]pyrrolidin-2-yl]methanol typically involves the reaction of 4-bromophenol with 2-chloroethylamine to form 2-(4-bromophenoxy)ethylamine. This intermediate is then reacted with (S)-pyrrolidine-2-carboxaldehyde under reductive amination conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to enhance yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

[(2S)-1-[2-(4-bromophenoxy)ethyl]pyrrolidin-2-yl]methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[(2S)-1-[2-(4-bromophenoxy)ethyl]pyrrolidin-2-yl]methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of [(2S)-1-[2-(4-bromophenoxy)ethyl]pyrrolidin-2-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenoxy group may facilitate binding to hydrophobic pockets, while the pyrrolidine ring can interact with polar residues. These interactions can modulate the activity of the target protein, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(2S)-1-[2-(4-bromophenoxy)ethyl]pyrrolidin-2-yl]methanol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the pyrrolidine ring and the bromophenoxy group allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C13H18BrNO2

Molecular Weight

300.19 g/mol

IUPAC Name

[(2S)-1-[2-(4-bromophenoxy)ethyl]pyrrolidin-2-yl]methanol

InChI

InChI=1S/C13H18BrNO2/c14-11-3-5-13(6-4-11)17-9-8-15-7-1-2-12(15)10-16/h3-6,12,16H,1-2,7-10H2/t12-/m0/s1

InChI Key

BVMYYXYIHLJLPD-LBPRGKRZSA-N

Isomeric SMILES

C1C[C@H](N(C1)CCOC2=CC=C(C=C2)Br)CO

Canonical SMILES

C1CC(N(C1)CCOC2=CC=C(C=C2)Br)CO

Origin of Product

United States

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